molecular formula C13H12N2O3S B2775140 [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid CAS No. 24099-02-3

[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid

Cat. No.: B2775140
CAS No.: 24099-02-3
M. Wt: 276.31
InChI Key: DEBIAWJFAYKQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives, such as 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole and 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine , are known to be bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

Pyrazole synthesis often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The structure of similar compounds has been studied using techniques like IR, UV, 1H NMR, and X-ray absorption spectroscopy .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, heteroleptic Zn (II) complexes containing 8-hydroxy quinoline as a preliminary ligand and pyrazolone-based derivatives as a secondary ligand were found to show good photoluminescence properties .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of derivatives related to the mentioned compound, focusing on their structural and spectral characterization. Studies involve the synthesis of pyrazole and triazole derivatives, highlighting methods of obtaining these compounds and their potential as chemical intermediates for further applications. For instance, Vicentini et al. (1998) described the condensation of pyrazolyl isothiocyanates with N-substituted hydrazines to produce thiosemicarbazides, which were then cyclized to yield 4-(pyrazol-5-yl)-1,2,4-triazole-3-thiones, indicating a route for synthesizing related structures (Vicentini et al., 1998).

Biological Activities

Several studies have evaluated the antimicrobial activities of compounds structurally related to the query compound. For example, Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety and evaluated their antimicrobial efficacy, finding some compounds exhibited significant activity (Reddy et al., 2013). This suggests potential for related compounds in antimicrobial applications.

Pharmacological Potential

Research on derivatives of the mentioned compound also includes pharmacological studies, exploring their potential in drug discovery and development. Girisha et al. (2010) synthesized 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines, which were screened for analgesic and anti-inflammatory activity, indicating the therapeutic potential of such compounds (Girisha et al., 2010).

Corrosion Inhibition

The application of pyrazoline derivatives in corrosion inhibition has been explored, demonstrating the versatility of these compounds beyond biological activities. Lgaz et al. (2018) investigated the effectiveness of two pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, providing insights into their potential industrial applications (Lgaz et al., 2018).

Safety and Hazards

The safety and hazards of these compounds would depend on their specific structure and properties. Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field of medicinal chemistry . Pyrazole derivatives, due to their broad range of chemical and biological properties, are considered important synthons in the development of new drugs .

Properties

IUPAC Name

2-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9-11(7-16)13(19-8-12(17)18)15(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBIAWJFAYKQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.